N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core, a thiazole ring, and a pyrrole moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the thiazole and pyrrole rings through various coupling reactions. Common reagents used in these reactions include thionyl chloride, propylamine, and pyrrole. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles; conditions vary based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.
Thiazole derivatives: Molecules containing thiazole rings with varying functional groups.
Pyrrole derivatives: Compounds featuring pyrrole moieties with different substituents.
Uniqueness
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of benzimidazole, thiazole, and pyrrole rings, which confer distinct chemical and biological properties. This structural diversity allows for a wide range of applications and makes it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C18H17N5OS |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5OS/c1-2-7-14-15(25-18(21-14)23-10-5-6-11-23)16(24)22-17-19-12-8-3-4-9-13(12)20-17/h3-6,8-11H,2,7H2,1H3,(H2,19,20,22,24) |
InChI Key |
RPMUFLWGKIYSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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